1,2,4-Trifluoro-3-nitrobenzene

Description

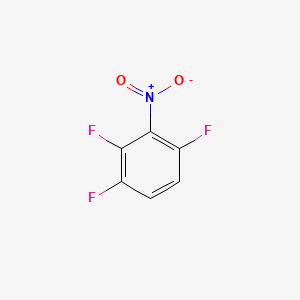

1,2,4-Trifluoro-3-nitrobenzene (CAS No. 42096-74-2) is a fluorinated nitrobenzene derivative with the molecular formula C₆H₂F₃NO₂ and a molecular weight of 177.08 g/mol . This compound features three fluorine atoms at positions 1, 2, and 4 of the benzene ring and a nitro (-NO₂) group at position 2. The electron-withdrawing nature of both fluorine and nitro substituents significantly influences its reactivity, making it a valuable intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals.

Key properties include:

Properties

IUPAC Name |

1,2,4-trifluoro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F3NO2/c7-3-1-2-4(8)6(5(3)9)10(11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJIILSCVSZJKCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1F)[N+](=O)[O-])F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20194930 | |

| Record name | 1,2,4-Trifluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42096-74-2 | |

| Record name | 1,2,4-Trifluoro-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42096-74-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2,4-Trifluoro-3-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042096742 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,4-Trifluoro-3-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20194930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,4-trifluoro-3-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.579 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2,4-Trifluoro-3-nitrobenzene can be synthesized through several methods. One common method involves the nitration of 1,2,4-trifluorobenzene. The nitration process typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.

Another method involves the diazotization of 2,6-dichloroaminobenzene followed by the Schiemann reaction of the obtained diazonium borofluoride, nitration, and fluorination with potassium fluoride .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale nitration processes. The reaction conditions are optimized to achieve high yields and purity of the final product. The use of continuous flow reactors and advanced separation techniques helps in the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

1,2,4-Trifluoro-3-nitrobenzene undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium tert-butoxide.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide as a solvent.

Major Products

Reduction: 1,2,4-Trifluoro-3-aminobenzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

- Synthesis of Antibacterial Agents :

- Hypoglycemic Drugs :

- Research Studies :

Agrochemical Applications

- Pesticides :

Material Science Applications

- Liquid Crystals :

Case Study 1: Synthesis of Antibacterial Agents

A recent study demonstrated the synthesis of novel antibacterial agents from this compound derivatives. The regioselectivity observed during reactions with methylamine provided insights into optimizing synthetic pathways for drug development.

Case Study 2: Liquid Crystal Applications

Research into the liquid crystal properties of compounds derived from this compound has shown promising results for enhancing performance in display technologies. The fluorinated structure contributes to improved thermal stability and optical properties.

Mechanism of Action

The mechanism of action of 1,2,4-trifluoro-3-nitrobenzene depends on its application. In pharmaceuticals, it acts as a precursor to active compounds that target specific enzymes or receptors in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that interact with molecular targets, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

The compound’s closest analogs are positional isomers with variations in fluorine and nitro group placements. Key examples include:

1,2,5-Trifluoro-3-nitrobenzene (CAS 2105-61-5)

- Similarity Score : 0.96 .

- Structure : Fluorines at positions 1, 2, and 5; nitro at position 3.

- This may enhance reactivity in nucleophilic aromatic substitution (NAS) reactions.

1,2,4-Trifluoro-5-nitrobenzene (CAS 364-74-9)

- Similarity Score : 0.94 .

- Structure : Fluorines at positions 1, 2, and 4; nitro at position 4.

- Impact : The nitro group at position 5 creates a para relationship with fluorine at position 1, leading to stronger electron-withdrawing effects. This could increase acidity at adjacent positions, favoring deprotonation in certain reactions.

1,2,3-Trifluoro-4-nitrobenzene

- Parent Compound : 1,2,3-Trifluorobenzene (CAS 1489-53-8) .

- Structure : Fluorines at positions 1, 2, and 3; nitro at position 4.

Comparative Data Table

Biological Activity

1,2,4-Trifluoro-3-nitrobenzene (TFNB) is a compound of significant interest in both organic chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores the biological activity of TFNB, summarizing research findings, case studies, and relevant data tables.

TFNB is characterized by its trifluoromethyl and nitro substituents on a benzene ring, which influence its reactivity and biological interactions. The molecular formula is , and its structure is depicted below:

Biological Activity Overview

Research has indicated that TFNB exhibits various biological activities, particularly in the fields of anticancer and antimicrobial effects. The presence of electron-withdrawing groups such as trifluoromethyl and nitro groups enhances its potency against different biological targets.

Anticancer Activity

Several studies have investigated the cytotoxic effects of TFNB on cancer cell lines. A notable study reported that TFNB demonstrated significant cytotoxicity against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines. The IC50 values were found to be in the micromolar range, indicating a promising potential for further development as an anticancer agent.

In vitro assays revealed that TFNB induces apoptosis in cancer cells through mechanisms involving the activation of caspase pathways, particularly caspase-3/7, leading to cell cycle arrest at the G1 phase.

Antimicrobial Activity

TFNB has also been evaluated for its antimicrobial properties. Studies have shown that it exhibits inhibitory effects against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Case Studies

- Cytotoxic Effects on Cancer Cells : A comprehensive study conducted by researchers evaluated the effects of TFNB on multiple cancer cell lines. The results indicated that TFNB not only inhibited cell proliferation but also triggered apoptotic pathways through increased expression of p53 and caspase activation .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial activity of TFNB against Gram-positive and Gram-negative bacteria. The study found that TFNB had a minimum inhibitory concentration (MIC) significantly lower than many standard antibiotics, suggesting its potential as a novel antimicrobial agent .

Molecular Docking Studies

Molecular docking studies have been employed to understand the interaction between TFNB and various biological targets. These studies reveal that TFNB binds effectively to active sites of proteins involved in cancer progression and microbial resistance.

The binding affinities indicate strong interactions between TFNB and these proteins, supporting its potential therapeutic applications.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1,2,4-Trifluoro-3-nitrobenzene, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nitration of fluorinated benzene precursors. For example, nitration of 1,2,4-trifluorobenzene using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to minimize side reactions. The electron-withdrawing fluorine substituents direct nitration to the meta position relative to existing fluorine atoms. Purity can be verified via GC (>95.0% as per GC analysis standards in fluorinated nitrobenzene synthesis) .

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of:

- Gas Chromatography (GC) : To assess purity (>95.0% threshold recommended for research-grade material) .

- NMR Spectroscopy : ¹⁹F NMR is critical for identifying fluorine environments; ¹H NMR resolves aromatic proton splitting patterns. Challenges in trifluoromethyl group analysis (e.g., signal broadening) require optimized parameters .

- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 195.07 g/mol for related trifluoronitrobenzenes) .

Q. What safety protocols are essential for handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods due to potential toxicity and volatility.

- Storage : Store at 0–6°C in airtight containers to prevent degradation .

- Emergency Procedures : For inhalation exposure, move to fresh air; for skin contact, wash with soap and water immediately. Avoid oral ingestion—seek medical attention .

Advanced Research Questions

Q. How does the electronic environment of this compound influence its reactivity in nucleophilic aromatic substitution (SNAr)?

- Methodological Answer : The nitro group and fluorine atoms create strong electron-deficient aromatic rings, activating positions para and ortho to substituents for SNAr. Computational studies (e.g., DFT calculations) can predict reactive sites by analyzing electrostatic potential maps. Experimental validation involves reacting with nucleophiles (e.g., amines) under basic conditions (K₂CO₃/DMF) and monitoring substitution patterns via LC-MS .

Q. What contradictions exist in reported regioselectivity data for derivatives of trifluoronitrobenzenes, and how can they be resolved?

- Methodological Answer : Discrepancies may arise from competing directing effects (e.g., fluorine vs. nitro groups). To resolve:

- Isotopic Labeling : Use deuterated analogs to track substitution pathways.

- In Situ Monitoring : Employ Raman spectroscopy or HPLC to detect intermediate species during reactions .

- Meta-Analysis : Compare synthetic outcomes across literature (e.g., 1,2,3-Trifluoro-4-nitrobenzene vs. This compound) to identify steric/electronic trends .

Q. Can computational models accurately predict the physicochemical properties of this compound for agrochemical applications?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Predict solubility and diffusion coefficients in solvents (e.g., logP values for pesticide formulations).

- QENS (Quasi-Elastic Neutron Scattering) : Validate dynamic behavior (e.g., rotational diffusion) in solid-state or solution phases, as applied to related trifluorobenzenes .

- Toxicity Prediction : Use QSAR (Quantitative Structure-Activity Relationship) models to assess environmental impact, leveraging structural analogs like tecnazene (a nitrobenzene-based pesticide) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.